2-Tert-butyl-5-iodo-1,3-oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10INO |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
2-tert-butyl-5-iodo-1,3-oxazole |
InChI |
InChI=1S/C7H10INO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 |
InChI Key |
IENRDJSFPWITMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(O1)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butyl 5 Iodo 1,3 Oxazole
De Novo Cycloaddition and Condensation Routes to the 1,3-Oxazole Core
These methods build the oxazole (B20620) ring from acyclic precursors, incorporating the tert-butyl and iodo groups during the ring-forming process.
The Robinson-Gabriel synthesis is a classic method for oxazole formation involving the cyclodehydration of 2-acylamino ketones. wikipedia.org For the synthesis of 2-tert-butyl substituted oxazoles, this requires a starting material acylated with a pivaloyl group (tert-butylcarbonyl). The traditional reaction often uses strong dehydrating agents like sulfuric acid. wikipedia.org
Modifications have been developed to make this process milder. One such advancement involves the use of triphenylphosphine (B44618) and iodine for the cyclodehydration of β-keto amides, which can be generated from amino acid derivatives. wikipedia.org An acid-promoted multicomponent tandem cyclization, which proceeds via a Robinson-Gabriel-type mechanism, has also been developed for synthesizing fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. nih.govresearchgate.net
| Starting Materials | Reagents/Conditions | Key Features | Reference |
| 2-Acylamino-ketone | H₂SO₄ (traditional) | Classic cyclodehydration | wikipedia.org |
| β-Keto amides | Triphenylphosphine, Iodine, Triethylamine | Milder conditions | wikipedia.org |
| Arylglyoxal monohydrates, Nitriles, C-nucleophiles | Acid promoter (e.g., TfOH) | Multicomponent, tandem reaction | nih.gov |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, aligning with the principles of green chemistry. nih.govmdpi.com While a specific MCR for the direct synthesis of 2-tert-butyl-5-iodo-1,3-oxazole is not prominently documented, related iodine-catalyzed MCRs have been used to produce other substituted oxazoles and different iodine-containing heterocycles. researchgate.netnih.govbeilstein-journals.org For instance, an iodine-catalyzed tandem oxidative cyclization has been shown to be effective for preparing 2,5-disubstituted oxazoles from aromatic aldehydes and 2-amino-1-phenylethanone. organic-chemistry.orgacs.org Another iodine-catalyzed decarboxylative domino reaction starting from aryl methyl ketones and α-amino acids also yields 2,5-disubstituted oxazoles. nih.govresearchgate.net These precedents suggest the feasibility of designing an MCR where one of the components is a tert-butyl containing building block and another is an iodine source or an iodinated precursor.
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, promoting oxidative cyclizations under metal-free conditions. bohrium.comnsf.goveurekaselect.com These reagents can facilitate the intramolecular C-O bond formation required for oxazole synthesis. One notable method involves the oxidative cyclization of N-styrylbenzamides using an in situ generated hypervalent iodine(III) reagent, PhI(OTf)₂, to produce 2,5-disubstituted oxazoles in very short reaction times. organic-chemistry.org This strategy proceeds through an oxazoline (B21484) intermediate which is then aromatized. organic-chemistry.org The reaction is tolerant of various substituents, making it a plausible route for incorporating the tert-butyl group. organic-chemistry.org The introduction of the iodo group at the C5 position would likely depend on using a styryl precursor already bearing the iodine atom.
| Reagent Type | Substrate Example | Key Transformation | References |
| PhI(OAc)₂ (PIDA) / TMSOTf | N-styrylbenzamides | Oxidative C-O bond formation | organic-chemistry.org |
| PhI(OTf)₂ (in situ) | N-styrylbenzamides | Rapid, metal-free cyclization | organic-chemistry.org |
| Iodosylarene / BF₃·Et₂O | N-cyclohexenylamides | Fluorinated oxazoline synthesis | nsf.gov |
Copper catalysis provides a versatile platform for synthesizing oxazoles through various annulation strategies. These methods often involve the formation of C-N and C-O bonds in a sequential or concerted manner. For example, a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen has been developed to produce trisubstituted oxazoles. nih.gov Another approach describes a copper-catalyzed cascade reaction between alkenes and azides. rsc.org While these methods demonstrate the utility of copper in forming the oxazole core, a more direct precedent involves the palladium-catalyzed synthesis of oxazoles from amides and ketones, which sometimes uses copper salts as co-catalysts or promoters. organic-chemistry.org A copper-catalyzed [3+2] annulation/olefination cascade between amides and I(III)/P(V) hybrid ylides has also been reported for synthesizing 2,4-disubstituted oxazoles. thieme-connect.com Adapting these methods for this compound would require starting with pivalamide (B147659) (or a related derivative) and an iodinated coupling partner.
Direct Halogenation Strategies for Iodine Introduction at C5
This approach is often more straightforward, involving the synthesis of the 2-tert-butyl-1,3-oxazole (B2499270) core first, followed by a regioselective iodination at the C5 position. The C5 position of the oxazole ring is electron-rich and susceptible to electrophilic attack.
The direct iodination of a pre-formed 2-tert-butyl-1,3-oxazole is a highly effective strategy. This transformation is typically achieved using an electrophilic iodine source. Common reagents for this purpose include N-Iodosuccinimide (NIS) or molecular iodine (I₂) often in the presence of a base or an activating agent.
A general and efficient method for the functionalization of oxazoles involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C5 position with a strong base, followed by quenching with an electrophile. acs.org Quenching this C5-carbanion with molecular iodine provides the 5-iodo-2-(phenylsulfonyl)-1,3-oxazole intermediate. acs.org The phenylsulfonyl group at the C2 position can then be displaced by a nucleophile, such as tert-butyllithium, to install the tert-butyl group and furnish the final product.
| Precursor | Iodinating Agent | Conditions | Key Features | Reference |
| 2-(Phenylsulfonyl)-1,3-oxazole | 1. LDA or n-BuLi 2. I₂ | THF, -78 °C | Formation of C5-anion, then iodination | acs.org |
| 2-tert-Butyl-1,3-oxazole | N-Iodosuccinimide (NIS) | Acetonitrile (B52724) or DMF | Direct electrophilic substitution | General Method |
Directed Ortho Metalation (DoM) and Subsequent Iodination Protocols at C5
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.orguwindsor.ca The resulting organolithium intermediate can then be trapped with an electrophile, in this case, an iodine source, to introduce an iodine atom at a specific position. wikipedia.org
In the context of oxazoles, the oxazole nitrogen itself can act as a directing group, facilitating lithiation at the C2 position. However, for the synthesis of this compound, the tert-butyl group at the 2-position sterically hinders deprotonation at this site. This directs the metalation to the C5 position, which is the most acidic proton on the oxazole ring in the absence of a C2 proton.
The general protocol involves treating 2-tert-butyl-1,3-oxazole with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). diva-portal.orgharvard.edu The resulting 5-lithio-2-tert-butyl-1,3-oxazole is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to afford the desired this compound.
Table 1: Reaction Conditions for Directed Ortho Metalation and Iodination of 2-tert-butyl-1,3-oxazole
| Entry | Base (equiv) | Solvent | Temperature (°C) | Electrophile | Yield (%) |
| 1 | LDA (1.5) | THF | -78 | I₂ | Good |
| 2 | LiTMP (1.5) | THF | -78 | 1,2-diiodoethane | Moderate to Good |
Palladium-Catalyzed Direct C-H Iodination Methods
Palladium-catalyzed direct C-H functionalization has emerged as a highly efficient and atom-economical tool in organic synthesis. While extensive research has been conducted on C-H arylation, alkylation, and other transformations, direct C-H iodination is a less explored but valuable method for introducing iodine into heterocyclic systems. nih.govresearchgate.net
For the synthesis of this compound, a palladium catalyst could potentially mediate the direct iodination of the C-H bond at the 5-position of 2-tert-butyl-1,3-oxazole. These reactions typically employ a palladium(II) salt as the catalyst, an oxidant to regenerate the active catalytic species, and an iodine source.
A plausible catalytic cycle would involve the coordination of the oxazole to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate would then react with the iodine source, leading to reductive elimination of the desired iodinated product and regeneration of the palladium catalyst.
While specific examples for the palladium-catalyzed direct C-H iodination of 2-tert-butyl-1,3-oxazole are not explicitly detailed in the provided search results, related transformations on other heterocyclic systems suggest the feasibility of this approach. nih.govresearchgate.net The development of suitable ligands and reaction conditions would be crucial for achieving high regioselectivity and yield.
Post-Synthetic Functionalization and Rearrangement Approaches
Halogen Dance Rearrangements for Positional Isomerization (e.g., C4 to C5)
The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, driven by thermodynamics. thieme-connect.comwikipedia.org This reaction is typically mediated by a strong base and proceeds through a series of deprotonation and halogen-metal exchange steps. wikipedia.orgclockss.org
In the context of iodo-oxazoles, a halogen dance rearrangement could potentially be employed to isomerize a 4-iodo-oxazole to a 5-iodo-oxazole. However, studies on the halogen dance of iodooxazoles have shown that the rearrangement of 5-iodooxazoles to 4-iodooxazoles is the more commonly observed and synthetically useful transformation. thieme-connect.comresearchgate.netresearchgate.net This is because the negative charge created by the base is more stable at the C5 position of the oxazole ring. thieme-connect.com
The reverse reaction, the migration of iodine from C4 to C5, would be thermodynamically less favorable. Therefore, this is not a practical synthetic route for this compound.
Table 2: Halogen Dance Rearrangement of 2-(butylsulfanyl)-5-iodooxazole researchgate.net
| Entry | Base (Equiv) | Solvent | Temperature (°C) | Products and Yields (%) |
| 1 | LDA (1.5) | THF | -78 | 4-iodooxazole (B3223780) (35), reduced oxazole (31) |
| 2 | KHMDS (1.5) | THF | -78 | No reaction |
| 3 | NaHMDS (1.5) | THF | -78 | No reaction |
| 4 | n-BuLi (1.0) | THF | -78 | reduced oxazole (98) |
This table illustrates the typical direction of the halogen dance in iodooxazoles, from C5 to C4.
Nucleophilic Substitution of Other Halogens (e.g., Bromine) with Iodine
A common and effective method for introducing an iodine atom onto an aromatic or heteroaromatic ring is through nucleophilic substitution of another halogen, typically bromine. This transformation, often referred to as a Finkelstein-type reaction, involves treating the bromo-substituted precursor with an iodide salt.
For the synthesis of this compound, this would involve the preparation of 2-tert-butyl-5-bromo-1,3-oxazole as an intermediate. This bromo-oxazole can be synthesized by treating 2-tert-butyl-1,3-oxazole with a brominating agent such as N-bromosuccinimide (NBS). Subsequent treatment with an iodide source, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF), would lead to the desired this compound. nih.gov The use of a copper(I) catalyst can sometimes facilitate this halogen exchange reaction.
Green Chemistry and Sustainable Synthetic Approaches
Solvent-Free and Catalytic Methodologies for Oxazole Synthesis
The principles of green chemistry encourage the development of synthetic methods that are more environmentally benign. This includes the use of catalytic methods, milder reaction conditions, and the reduction or elimination of hazardous solvents. iau.irresearchgate.netijpsonline.com
Several green approaches have been developed for the synthesis of the core oxazole ring system. researchgate.netijpsonline.com These methods often involve one-pot procedures and the use of catalysts that can be easily recovered and reused. For instance, iodine itself can act as a catalyst in the synthesis of oxazoles from α-bromoketones and benzylamines. rsc.org Other methods utilize solid supports or ionic liquids to facilitate the reaction and simplify product purification. ijpsonline.com
While these green methods are generally applied to the synthesis of the oxazole ring itself, they can be adapted for the synthesis of precursors to this compound. For example, a green synthesis of 2-tert-butyl-1,3-oxazole could be followed by one of the iodination methods described above. The development of a one-pot, catalytic process for the direct synthesis of this compound from simple starting materials would be a significant advancement in the sustainable production of this compound. nih.govresearchgate.net
Atom Economy and Waste Minimization Considerations in this compound Preparation
The concept of atom economy, a cornerstone of green chemistry, is crucial in evaluating the efficiency of a synthetic process. It measures the extent to which atoms from the starting materials are incorporated into the final desired product. In the synthesis of this compound, the ideal pathway would be a convergent, one-pot reaction where the majority of atoms from the precursors form the target molecule, with minimal formation of byproducts.
Waste minimization extends beyond atom economy to encompass the reduction of all waste streams, including solvents, reagents, and energy consumption. Modern synthetic strategies for heterocyclic compounds like oxazoles increasingly employ techniques such as catalysis, the use of greener solvents like water or ionic liquids, and solvent-free reaction conditions to align with these principles. researchmap.jpijpsonline.com
Several established methods for oxazole synthesis can be adapted for the preparation of this compound, each with distinct implications for atom economy and waste generation.
Iodine-Catalyzed Oxidative Cyclizations: More recent "green" methodologies utilize molecular iodine as a catalyst for the oxidative cyclization of various starting materials to form the oxazole ring. researchmap.jp For instance, an iodine-catalyzed tandem oxidative cyclization can produce 2,5-disubstituted oxazoles from aldehydes and methylamines. organic-chemistry.org These methods are advantageous as they often use environmentally benign solvents like water and avoid toxic transition metals or harsh oxidizing agents. researchmap.jp The direct iodination of a pre-formed 2-tert-butyloxazole is another key step. Direct C-H iodination at the 5-position presents a highly atom-economical approach, as it avoids the use of protecting groups and extra steps. However, controlling regioselectivity can be a challenge, potentially leading to mixtures of 2-iodo and 2,4-diiodooxazoles as byproducts, thus reducing the effective yield and complicating purification. orgsyn.org
Ultrasound-Assisted Synthesis: The application of sonochemistry, or ultrasound irradiation (USI), offers a means to enhance reaction rates and yields, often under milder conditions and in shorter timeframes. This can contribute to waste minimization by reducing energy consumption and potentially minimizing the formation of degradation byproducts. nih.gov The synthesis of oxazoles from ketones and urea (B33335) has been shown to be significantly accelerated using USI. nih.gov
| Synthetic Step | Reagents & Conditions | Atom Economy Consideration | Waste Minimization Aspect |
| Oxazole Formation (Van Leusen) | Pivaldehyde, Tosylmethyl isocyanide (TosMIC), Base (e.g., K2CO3), Methanol | Moderate; Stoichiometric p-toluenesulfinic acid byproduct is generated. nih.govorganic-chemistry.org | Use of recyclable ionic liquids instead of traditional organic solvents can reduce waste. nih.gov |
| Oxazole Formation (Iodine-Catalyzed) | Pivaldehyde, a suitable amine/amide precursor, I2 (catalyst), Oxidant (e.g., O2 from air), Water | High; Catalytic nature of iodine and use of air as an oxidant are efficient. researchmap.jp | Water as a solvent is non-toxic, non-flammable, and inexpensive. Avoids hazardous organic solvents. researchmap.jp |
| Direct Iodination | 2-tert-butyloxazole, N-Iodosuccinimide (NIS) or I2, Base | High; Direct functionalization of a C-H bond is highly atom-economical. | Can require chlorinated solvents; potential for regioisomeric byproducts complicates purification and generates waste. orgsyn.org |
| Solvent-Free Synthesis (Grinding) | Reagents mixed in a mortar and pestle with a catalyst (e.g., I2). researchgate.net | Very High; No solvent molecules to be accounted for in waste. | Eliminates solvent waste, a major contributor to chemical process waste streams. Reduces energy for heating/refluxing. researchgate.net |
Ultimately, the greenest approach to synthesizing this compound would likely involve a one-pot, iodine-catalyzed reaction that forms the substituted and iodinated oxazole simultaneously from simple precursors in a benign solvent like water or under solvent-free conditions. researchmap.jpresearchgate.net Such a strategy would maximize atom economy while drastically reducing the generation of chemical waste.
Reactivity and Transformational Chemistry of 2 Tert Butyl 5 Iodo 1,3 Oxazole
Cross-Coupling Reactions at the C5-Iodo Position
The carbon-iodine bond at the C5 position of 2-Tert-butyl-5-iodo-1,3-oxazole is the primary site for functionalization via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for oxidative addition to a low-valent palladium catalyst, which is the initial step in many of these transformations.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, and it is expected to be a viable strategy for the arylation and heteroarylation of this compound. In this reaction, the iodo-oxazole would be coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The tert-butyl group at the C2 position is not expected to significantly hinder the coupling at the distant C5 position. A variety of palladium sources, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and bases, like sodium carbonate or potassium phosphate, are commonly employed for such transformations. The reaction would yield 2-tert-butyl-5-aryl-1,3-oxazoles or 2-tert-butyl-5-heteroaryl-1,3-oxazoles, which are valuable scaffolds in medicinal chemistry and materials science.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Tert-butyl-5-phenyl-1,3-oxazole |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-Tert-butyl-5-(4-methoxyphenyl)-1,3-oxazole |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 2-Tert-butyl-5-(thiophen-2-yl)-1,3-oxazole |
This table represents predicted outcomes based on general knowledge of Suzuki-Miyaura couplings and has not been constructed from experimental data for this specific compound.
Sonogashira Coupling for Alkynylation and Alkenylation.nih.govresearchgate.netnih.govthieme-connect.dechemrxiv.org
The Sonogashira coupling provides a direct route to alkynylated heterocycles by reacting an organohalide with a terminal alkyne. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govresearchgate.netnih.gov The coupling of this compound with various terminal alkynes would lead to the formation of 2-tert-butyl-5-alkynyl-1,3-oxazoles. These products can serve as versatile intermediates for further transformations, including partial reduction to the corresponding (Z)-alkenes or other cycloaddition reactions. The reaction conditions generally involve mild temperatures, and a range of functional groups are tolerated on the alkyne coupling partner. chemrxiv.org
Stille and Negishi Coupling Reactions for C-C Bond Formation.wikipedia.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgwikipedia.orglibretexts.orgnih.gov
The Stille and Negishi couplings offer alternative methods for carbon-carbon bond formation at the C5 position of the oxazole (B20620) ring. The Stille reaction utilizes organostannanes as the coupling partners. researchgate.netorganic-chemistry.orgwikipedia.orglibretexts.orgnih.gov While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The Negishi coupling, on the other hand, employs organozinc reagents, which are generally more reactive and less toxic than their organotin counterparts. wikipedia.orgorganic-chemistry.orgnih.gov Both reactions are catalyzed by palladium or nickel complexes and are known for their high functional group tolerance and broad scope. wikipedia.orgorganic-chemistry.org The reaction of this compound with an appropriate organostannane or organozinc reagent would provide access to a wide array of substituted oxazoles.
Heck Reaction with Olefins.organic-chemistry.orgwikipedia.orglibretexts.orgfrontiersin.orgnih.gov
The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an alkene. organic-chemistry.orgwikipedia.orglibretexts.org The reaction of this compound with various olefins, such as styrenes or acrylates, would result in the formation of 5-alkenyl-1,3-oxazole derivatives. frontiersin.orgnih.gov The regioselectivity of the alkene insertion is a key aspect of the Heck reaction and can often be controlled by the choice of ligands and reaction conditions. organic-chemistry.org This transformation provides a direct method for the introduction of vinyl groups, which can be further functionalized.
Ligand and Catalyst Optimization for Selective C5 Functionalization
The success and selectivity of the aforementioned cross-coupling reactions are highly dependent on the choice of the palladium catalyst and the associated ligands. For each specific coupling reaction, a systematic optimization of these parameters would be necessary to achieve high yields and selectivity for the desired C5-functionalized product. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the regioselectivity of the reaction. A wide variety of phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized Buchwald-type ligands, could be screened to identify the optimal conditions for each transformation. Similarly, the choice of the palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes, can significantly impact the reaction outcome.
Lithiation and Carbanion Chemistry of this compound.wikipedia.orgresearchgate.netrsc.orgfrontiersin.orgnih.govnih.govyoutube.com
Beyond cross-coupling reactions, the iodo-substituent at the C5 position of this compound can be exploited for the generation of a nucleophilic carbanion at that position through metal-halogen exchange. wikipedia.orgrsc.orgfrontiersin.orgnih.govyoutube.com Treatment of the iodo-oxazole with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely lead to the formation of 2-tert-butyl-1,3-oxazol-5-yllithium. researchgate.netnih.gov
This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles, providing a complementary approach to the functionalization of the oxazole ring. For example, quenching the organolithium species with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Reaction with carbon dioxide would produce the carboxylic acid, and treatment with alkyl halides could lead to the introduction of new alkyl substituents. The stability of the lithiated oxazole and the potential for competing side reactions, such as ring-opening, would need to be carefully considered and likely controlled by maintaining low reaction temperatures.
Table 2: Potential Electrophilic Quench of 2-tert-butyl-1,3-oxazol-5-yllithium
| Entry | Electrophile | Product |
| 1 | Benzaldehyde | (2-Tert-butyl-1,3-oxazol-5-yl)(phenyl)methanol |
| 2 | Carbon Dioxide (CO₂) | 2-Tert-butyl-1,3-oxazole-5-carboxylic acid |
| 3 | Dimethylformamide (DMF) | 2-Tert-butyl-1,3-oxazole-5-carbaldehyde |
| 4 | Methyl iodide | 2-Tert-butyl-5-methyl-1,3-oxazole |
This table illustrates potential synthetic outcomes based on the general reactivity of organolithium reagents and has not been derived from experimental data for this specific compound.
Generation of Organolithium Reagents via Halogen-Metal Exchange
The iodo-substituent at the C5 position of this compound is readily exchanged with lithium to form the corresponding organolithium reagent. This halogen-metal exchange is typically achieved by treatment with an organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The bulky tert-butyl group at the C2 position enhances the stability of the resulting lithiated species, preventing decomposition of the oxazole ring. This stability is crucial for the subsequent reactions with various electrophiles.
Electrophilic Quenching of Lithiated Intermediates
The generated 2-tert-butyl-5-lithio-1,3-oxazole is a potent nucleophile that can react with a wide array of electrophiles to introduce diverse functional groups at the C5 position. This process, known as electrophilic quenching, allows for the synthesis of a variety of 5-substituted oxazole derivatives. For instance, reaction with aldehydes or ketones yields the corresponding secondary or tertiary alcohols. Quenching with carbon dioxide (CO2) followed by an acidic workup provides the carboxylic acid. Other electrophiles such as alkyl halides, silyl (B83357) halides, and disulfides can also be employed to introduce alkyl, silyl, and thioether moieties, respectively.
Table 1: Examples of Electrophilic Quenching Reactions of 2-Tert-butyl-5-lithio-1,3-oxazole
| Electrophile | Reagent | Product |
| Aldehyde | RCHO | 5-(1-Hydroxyalkyl)-2-tert-butyl-1,3-oxazole |
| Ketone | RCOR' | 5-(1-Hydroxy-1-alkyl-alkyl)-2-tert-butyl-1,3-oxazole |
| Carbon Dioxide | CO2 | 2-tert-Butyl-1,3-oxazole-5-carboxylic acid |
| Alkyl Halide | RX | 5-Alkyl-2-tert-butyl-1,3-oxazole |
Reactivity of the 1,3-Oxazole Ring System
The 1,3-oxazole ring itself possesses a distinct reactivity profile, influenced by the substituents present.
Electrophilic Aromatic Substitution (EAS) Patterns
Due to the presence of the electron-donating nitrogen and oxygen atoms, the oxazole ring is considered electron-rich. However, the positions most susceptible to electrophilic attack are C5 and C4. In the case of this compound, the C5 position is already substituted. Therefore, any potential electrophilic aromatic substitution would be directed to the C4 position. The bulky tert-butyl group at C2 may sterically hinder this approach to some extent.
Nucleophilic Addition and Ring-Opening Reactions
The oxazole ring can be susceptible to nucleophilic attack, particularly at the C2 and C5 positions, which can lead to ring-opening reactions. However, the presence of the sterically demanding tert-butyl group at C2 significantly shields this position from nucleophilic attack, thereby stabilizing the ring. Ring-opening of 2-substituted 5-lithiooxazoles can occur, but the stability of 2-tert-butyl-5-lithio-1,3-oxazole generally allows for its use in synthesis without significant decomposition.
Cycloaddition Reactions (e.g., Diels-Alder type as a diene or dienophile)
Oxazoles can participate in Diels-Alder reactions, acting as dienes. The reaction typically proceeds with dienophiles, leading to the formation of a pyridine (B92270) ring after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the loss of a small molecule. However, the specific reactivity of this compound in such cycloadditions is not extensively documented and would be influenced by the electronic and steric effects of its substituents.
Metalation and Directed Functionalization at Other Ring Positions (C4)
While the C5 position is readily functionalized via halogen-metal exchange, the C4 position can also be targeted for metalation. This can be achieved through directed ortho-metalation (DoM) strategies if a suitable directing group is present on the oxazole ring. However, for this compound, direct deprotonation at C4 using a strong base is a more likely pathway. The choice of base and reaction conditions is critical to achieve selective metalation at C4 over the competing halogen-metal exchange at C5. Subsequent reaction with electrophiles would then allow for the introduction of functional groups at the C4 position.
Influence of the Tert-butyl Group on Reactivity and Selectivity
The presence of a tert-butyl group at the C2 position of the 5-iodo-1,3-oxazole ring profoundly influences its chemical behavior. This substituent exerts significant control over the molecule's reactivity and the selectivity of its transformations through a combination of steric and electronic effects. These effects are crucial in directing the outcomes of various organic reactions, making it a key feature in the design of synthetic pathways involving this heterocyclic scaffold.
The most direct consequence of the C2-tert-butyl group is the substantial steric bulk it introduces around its substitution site. The tert-butyl group, with its three methyl groups arranged in a tetrahedral geometry, creates a significant three-dimensional obstacle that hinders the approach of reagents and catalysts to the adjacent atoms in the oxazole ring.
Furthermore, this steric effect extends to the nitrogen atom at position 3, limiting its ability to act as a Lewis base or nucleophile. The approach of electrophiles or metal catalysts to N3 is sterically disfavored, which can alter the typical reaction pathways observed for unhindered oxazoles. This redirection of reactivity away from the C2 and N3 positions inherently enhances the relative reactivity of the C4 and C5 positions of the oxazole ring.
Table 1: Influence of Steric Hindrance on Reagent Approach
The tert-butyl group is not merely a passive steric blocker; it also actively modulates the electronic properties of the oxazole ring. As an alkyl group, it functions as an electron-donating group through two primary mechanisms: the inductive effect and hyperconjugation.
Inductive Effect: The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized C2 carbon of the oxazole ring. This difference leads to a net push of electron density from the tert-butyl group into the ring system.
Hyperconjugation: The σ-electrons from the C-H bonds of the tert-butyl group can overlap with the π-system of the oxazole ring, further increasing the electron density within the heterocyclic core.
Research on substituted oxazoles and other heterocyclic systems indicates that alkyl substitution generally leads to an increase in the energy of the HOMO with a lesser effect on the LUMO. researchgate.net This narrowing of the HOMO-LUMO gap can alter the spectroscopic properties and the reactivity profile of the molecule. researchgate.net
Table 2: Summary of Electronic Effects of the C2-Tert-butyl Group
The interplay of steric and electronic effects exerted by the C2-tert-butyl group is paramount in dictating the regioselectivity of reactions involving this compound. By sterically blocking reactions at C2, the tert-butyl group effectively channels reactivity towards the C5 position, which is activated by the iodo substituent.
This directing effect is particularly evident in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The C-I bond at the sterically accessible C5 position is the primary site for oxidative addition, a key step in the catalytic cycle. The steric hindrance at C2 prevents competitive C-H activation at that site, leading to excellent regioselectivity for C5-functionalization. The ability to use substituents to bias regioselectivity is a well-established strategy in organic synthesis. nih.gov General methods for the direct arylation of oxazoles have demonstrated that high regioselectivity at either C2 or C5 can be achieved, often controlled by the choice of ligands and solvents, but a bulky C2 substituent provides an innate and powerful bias for C5 reactivity. organic-chemistry.org
In reactions involving metalation, such as lithium-halogen exchange, the tert-butyl group again ensures that the reaction occurs exclusively at the C5 position. The resulting 2-tert-butyl-1,3-oxazol-5-yl lithium species is a valuable intermediate for forming new carbon-carbon or carbon-heteroatom bonds with high regiocontrol. The stability of such organometallic intermediates is influenced by the electronic properties of the ring. chemrxiv.org
While the this compound molecule is itself achiral, the tert-butyl group can influence stereoselectivity in reactions where a new chiral center is formed at or near the C5 position. The steric bulk of the group can influence the facial selectivity of an incoming reagent, directing it to the less hindered face of a reaction intermediate. In related systems, the geometry of substituents has been shown to be critical in controlling the stereochemical outcome of reactions. nih.gov
Table 3: Regioselectivity in Reactions of this compound
Mechanistic Investigations of Reactions Involving 2 Tert Butyl 5 Iodo 1,3 Oxazole
Elucidation of Reaction Mechanisms in Cross-Coupling Processes
Cross-coupling reactions are fundamental transformations in modern organic synthesis, and 2-tert-butyl-5-iodo-1,3-oxazole serves as an important building block in this context. The enhanced reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds makes it a preferred substrate in many catalytic cycles. thieme-connect.com These reactions, typically catalyzed by transition metals like palladium, proceed through a well-established sequence of elementary steps. libretexts.orgyoutube.com
The catalytic cycle of a typical cross-coupling reaction, such as a Suzuki or Negishi coupling, involving this compound can be dissected into three primary steps. libretexts.orgwikipedia.org
Transmetalation : Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation. In this step, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the iodide ligand. ox.ac.ukbris.ac.uk This forms a new diorganopalladium(II) complex, bringing the two coupling partners together on the same metal center. For this step to proceed efficiently, the ligands on the palladium must be arranged in a cis orientation. libretexts.org
Reductive Elimination : The final step of the catalytic cycle is reductive elimination. wikipedia.org The two organic groups on the Pd(II) complex couple to form a new carbon-carbon bond, yielding the final cross-coupled product. libretexts.orgwikipedia.org Simultaneously, the palladium center is reduced from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst which can then participate in a new cycle. wikipedia.org This step is irreversible and is favored when the newly formed bond is strong. wikipedia.org The two groups must be adjacent in the metal's coordination sphere for the elimination to occur. wikipedia.org
The ligands coordinated to the metal center play a critical role in modulating the reactivity and stability of the catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, for example, can facilitate the oxidative addition step and stabilize the resulting organopalladium(II) intermediate. They also influence the rate of reductive elimination; sterically hindered ligands can promote this step by relieving steric congestion as the product is released. youtube.com
The changes in the metal's oxidation state are the cornerstone of the catalytic process. The ability of the transition metal to cycle between low and high oxidation states (e.g., Pd(0) and Pd(II)) allows it to activate the substrates and facilitate the bond-forming steps. wikipedia.org The choice of metal and its initial oxidation state can be tailored for specific transformations. While palladium is most common, other metals like nickel and gold have also been employed in cross-coupling reactions, each with its own characteristic mechanistic nuances. youtube.combris.ac.uk
Mechanistic Pathways of Halogen Dance Rearrangements in Iodooxazoles
The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. nucleos.comwikipedia.org This rearrangement offers a powerful method for accessing substituted isomers that are otherwise difficult to synthesize. thieme-connect.com For 5-iodooxazoles, this reaction provides a route to the corresponding 4-iodooxazoles. thieme-connect.comresearchgate.net
The mechanism of the halogen dance in iodooxazoles is complex and can proceed through multiple competing pathways. thieme-connect.comresearchgate.net The generally accepted mechanism begins with the deprotonation of the oxazole (B20620) ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). thieme-connect.comresearchgate.net In the case of a 5-iodooxazole (B2690904), deprotonation occurs at the C4 position, which is the most acidic site, to form a lithiated intermediate. researchgate.net
However, for 5-iodooxazoles, a significant competing pathway is the lithium-iodine exchange at the C5 position. thieme-connect.comresearchgate.net This leads to a reductive dehalogenation, forming the non-iodinated oxazole and removing material from the desired halogen dance cycle. thieme-connect.com This side reaction is more prominent with iodooxazoles than with their bromo counterparts because the lithium-iodine exchange is kinetically more favorable than lithium-bromide exchange. researchgate.net
The core of the halogen dance mechanism involves an intermolecular halogen transfer. The initially formed C4-lithiated species can react with a molecule of the starting 5-iodooxazole. This generates a diiodo intermediate and a C5-lithiated oxazole. researchgate.net This C5-lithiated species is more thermodynamically stable than the C4-lithiated isomer. researchgate.net The process continues until an equilibrium is reached, favoring the formation of the more stable 4-iodo-5-lithiooxazole, which upon quenching with a proton source (like water) gives the final 4-iodooxazole (B3223780) product. thieme-connect.com The reaction can be conceptualized as an "anion dance," where the negative charge moves from the more basic C4-position to the less basic C5-position, forcing the halogen to migrate to the C4-position. researchgate.net
The outcome of the halogen dance reaction is governed by a delicate balance between kinetic and thermodynamic factors. libretexts.orgwikipedia.org The initial deprotonation at the C4 position is the kinetically favored step due to the higher acidity of the C4 proton. researchgate.net However, the resulting 4-lithiated species is less stable than the 5-lithiated isomer. researchgate.net
The final product distribution depends heavily on the reaction conditions, such as the base used and the temperature. researchgate.netlibretexts.org For instance, using LDA at -78 °C on a 5-iodooxazole can result in a mixture of the desired 4-iodooxazole and the reduced, non-iodinated oxazole, indicating that both the halogen dance and the lithium-halogen exchange pathways are active. researchgate.net
Table 1: Halogen Dance Rearrangement of a 5-Iodooxazole with Various Bases
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results (Product Yields) |
|---|---|---|---|---|---|
| 1 | LDA | 1.5 | THF | -78 | 4-iodooxazole (35%), reduced oxazole (31%) |
| 2 | KHMDS | 1.5 | THF | -78 | No reaction |
| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |
| 7 | KDA | 1.5 | THF | -78 | 4-iodooxazole (46%), reduced oxazole (54%) |
| 8 | n-BuLi | 1.0 | THF | -78 | reduced oxazole (98%) |
Data sourced from a study on the halogen dance rearrangement of iodooxazoles. researchgate.net
The reaction is under thermodynamic control when conditions allow for the reversible formation of intermediates, enabling the system to settle into its lowest energy state, which favors the more stable 4-iodo-5-lithiated intermediate. wikipedia.org Conversely, under kinetic control (e.g., at very low temperatures or with short reaction times), the product distribution is dictated by the rates of the competing initial steps. wikipedia.orglibretexts.org The strong tendency of n-butyllithium (n-BuLi) to undergo lithium-iodine exchange demonstrates a kinetically controlled process that leads almost exclusively to the reduced product. researchgate.net
Mechanistic Studies of Cycloaddition and Ring-Opening Reactions
Oxazoles can participate in cycloaddition reactions, acting as either the diene or dienophile component, although their aromatic character can render them less reactive than simple alkenes or dienes. They can also undergo ring-opening reactions under various conditions.
Mechanistic studies reveal that oxazoles can undergo [3+2] cycloaddition reactions. For example, oxaziridines can react with arynes in a [3+2] cycloaddition to form dihydrobenzisoxazoles, a reaction that involves the cleavage of the C-O bond in the oxaziridine. nih.gov While not directly involving this compound, this illustrates a potential cycloaddition pathway for related heterocyclic systems.
Oxazoles can also function as dienes in Diels-Alder reactions, particularly with reactive dienophiles. The presence of substituents on the oxazole ring significantly influences reactivity. Electron-donating groups generally enhance the reactivity of the oxazole as a diene. The initial cycloadduct formed in these reactions is often unstable and can undergo further transformations, such as the loss of a small molecule (e.g., water or nitrile) to form a new aromatic ring, like a pyridine (B92270) or furan.
Ring-opening reactions of oxazoles can be initiated photochemically or thermally. For instance, photolysis of oxazoles can lead to ring-opening and rearrangement to form isomers. semanticscholar.org These reactions often proceed through complex mechanistic pathways involving reactive intermediates. The specific pathway and resulting products depend on the substitution pattern of the oxazole and the reaction conditions.
Computational (DFT) Approaches to Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into the structures of intermediates and transition states that are often difficult to observe experimentally. researchgate.net For reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Stille couplings, DFT calculations can map out the entire catalytic cycle. researchgate.netrsc.org
The typical catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org DFT can be employed to calculate the geometries and energies of all species involved, including the catalyst, substrates, intermediates, and products. Crucially, it allows for the location and characterization of transition state structures, which correspond to the energy maxima along the reaction coordinate. researchgate.net The energy of these transition states determines the activation energy of each elementary step.
For the oxidative addition of this compound to a Pd(0) complex, DFT calculations can model the cleavage of the C-I bond and the formation of a new Pd(II) intermediate. researchgate.netresearchgate.net The calculations would likely show that the reactivity follows the general trend for aryl halides, with iodides being more reactive than bromides or chlorides due to the weaker C-I bond. researchgate.net The electron-withdrawing nature of the oxazole ring is expected to facilitate this step.
In the transmetalation step, the organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center. DFT can model the transition state of this step, providing information on the role of the base and solvent. wikipedia.org
Finally, the reductive elimination step, where the two coupled organic fragments are expelled from the palladium center to form the final product and regenerate the Pd(0) catalyst, can also be modeled. libretexts.org
A hypothetical energy profile for a Suzuki-Miyaura coupling reaction involving this compound, based on typical values found in the literature for similar aryl iodides, is presented in the table below. The free energy of activation (ΔG‡) for each step provides a quantitative measure of its kinetic feasibility.
| Elementary Step | Description | Hypothetical ΔG‡ (kcal/mol) | Key Influencing Factors |
|---|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-I bond of the oxazole. | 15 - 20 | C-I bond strength, electron density on the oxazole ring, ligand sterics. rsc.orgresearchgate.net |
| Transmetalation | Transfer of the organic group from the boronic acid to the Pd(II) center. | 18 - 25 | Nature of the base, solvent, and the organoboron reagent. wikipedia.org |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | 10 - 15 | Steric hindrance around the Pd center, electronic properties of the coupled groups. |
This table presents hypothetical data based on analogous systems reported in the literature. Specific DFT calculations for this compound are required for precise values.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for experimentally determining the rates of chemical reactions and for identifying the factors that influence these rates. For reactions involving this compound, kinetic analysis would provide crucial information about the reaction mechanism, including the identification of the rate-determining step and the quantification of activation parameters.
Experimental methods to determine the RDS typically involve monitoring the reaction progress over time under different initial concentrations of reactants and catalyst. For instance, if the reaction rate is found to be first-order in the concentration of the oxazole and the catalyst, but zero-order in the concentration of the coupling partner, it would suggest that oxidative addition is the rate-determining step. Conversely, if the rate depends on the concentration of the coupling partner, transmetalation is likely the RDS. wikipedia.org
In the context of this compound, the steric bulk of the tert-butyl group at the C2 position, while not directly adjacent to the reaction center at C5, could influence the geometry of the palladium intermediates and potentially affect the rate of reductive elimination.
By measuring the reaction rate at different temperatures, the activation energy (Ea) and other activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined using the Arrhenius and Eyring equations.
The activation energy provides a measure of the minimum energy required for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. The entropy of activation provides insight into the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered transition state, which is common in associative steps like oxidative addition and transmetalation where molecules come together. A positive ΔS‡ indicates a more disordered transition state, often seen in dissociative steps.
A hypothetical set of kinetic data for a cross-coupling reaction of this compound is presented below, based on values observed for similar reactions of iodo-heterocycles.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Rate Constant (k) at 298 K | 1.5 x 10-3 M-1s-1 | Indicates the overall speed of the reaction under specified conditions. |
| Activation Energy (Ea) | 75 kJ/mol | The energy barrier that must be overcome for the reaction to proceed. |
| Enthalpy of Activation (ΔH‡) | 72.5 kJ/mol | The change in heat content in going from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | -40 J/mol·K | Suggests a more ordered, associative transition state, consistent with many cross-coupling steps. elsevierpure.com |
This table presents hypothetical data based on analogous systems. Experimental kinetic studies on this compound are necessary for actual values.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Tert Butyl 5 Iodo 1,3 Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy offers a powerful, non-destructive method to probe the structure of 2-tert-butyl-5-iodo-1,3-oxazole. By analyzing the magnetic properties of its atomic nuclei, a comprehensive picture of the molecular framework can be constructed.
Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Complete Assignment
A complete and unambiguous assignment of the ¹H and ¹³C NMR signals for this compound is achieved through a suite of two-dimensional (2D) NMR experiments. These techniques separate NMR data into two frequency dimensions, revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would not show any correlations for the oxazole (B20620) ring proton, as it is isolated. However, it would confirm the nine protons of the tert-butyl group are equivalent and isolated from other protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (¹JCH coupling). youtube.com This is a crucial experiment for assigning carbon signals. It would show a direct correlation between the tert-butyl protons and the quaternary and methyl carbons of the tert-butyl group, and a correlation between the oxazole C4-proton and the C4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is essential for piecing together the molecular skeleton. youtube.com For instance, the protons of the tert-butyl group would show a correlation to the C2 carbon of the oxazole ring, confirming the substituent's position. The C4-proton would show correlations to C2 and C5, definitively placing the proton on the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected by bonds. A NOESY spectrum could show a spatial correlation between the protons of the tert-butyl group and the proton at the C4 position of the oxazole ring, providing further confirmation of the structure and information about the molecule's preferred conformation.
Table 1: Expected 2D NMR Correlations for this compound
| Proton (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| C(CH₃)₃ | C(CH₃)₃ | C-quaternary, C2 |
| H-4 | C-4 | C-2, C-5 |
Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Insights
While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) spectroscopy analyzes the compound in its solid, crystalline form. This technique is particularly valuable for identifying polymorphism—the existence of multiple crystal forms of the same compound—which can have different physical properties. For heterocyclic compounds like oxazoles, ssNMR can differentiate between isomers and provide details about the molecular packing in the crystal lattice. iastate.edu Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would provide distinct signals for each carbon in the asymmetric unit of the crystal, with chemical shift differences indicating different molecular environments in various polymorphic forms.
Heteronuclear NMR (e.g., 19F NMR for fluorinated analogs or intermediates)
Heteronuclear NMR involves the observation of nuclei other than ¹H and ¹³C. In the context of this compound, this becomes relevant when considering its synthesis or the creation of fluorinated analogs for research purposes. If a synthetic intermediate involved a fluorinated precursor, ¹⁹F NMR would be an essential tool for monitoring the reaction's progress. nih.govrsc.org ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe. huji.ac.il For example, if a fluorinated aromatic compound were used in the synthesis, ¹⁹F NMR could confirm the incorporation of the fluorine atom and its chemical environment, aiding in the elucidation of reaction mechanisms and the structure of intermediates. nih.govsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound.
Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of this compound (C₇H₁₀INO). The calculated exact mass can be compared to the experimentally measured mass. A close match (typically within 5 ppm) confirms the elemental composition, ruling out other potential formulas with the same nominal mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Formula | C₇H₁₀INO |
| Calculated Exact Mass | 266.9780 |
| Expected [M+H]⁺ Ion | 267.9858 |
| Required Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the compound's structure. The fragmentation pattern provides a "fingerprint" and reveals the most stable fragments and weakest bonds within the molecule.
For this compound, common fragmentation pathways would likely include:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation.
Loss of the tert-butyl group: Cleavage of the bond between the oxazole ring and the tert-butyl group.
Cleavage of the C-I bond: Loss of an iodine radical (•I) or neutral iodine molecule.
Ring fragmentation: The oxazole ring itself can break apart, although this often requires higher energy. The fragmentation of the ring is a common feature for many heterocyclic systems. researchgate.netnih.gov
Table 3: Plausible MS/MS Fragments of this compound
| m/z (Fragment Ion) | Possible Identity |
| 252 | [M-CH₃]⁺ |
| 210 | [M-C₄H₉]⁺ |
| 140 | [M-I]⁺ |
X-ray Crystallography for Single Crystal Structure Determination
Detailed Molecular Geometry and Bond Lengths/Angles
While a specific crystal structure for this compound is not publicly available, the expected molecular geometry and bond parameters can be predicted based on data from closely related oxazole and iodo-substituted heterocyclic structures. The oxazole ring is anticipated to be essentially planar. The tert-butyl group, with its sp³-hybridized central carbon, will exhibit a tetrahedral geometry. The iodine atom is directly bonded to the C5 position of the oxazole ring.
The table below presents a hypothetical but realistic set of bond lengths and angles for this compound, derived from standard values and data for analogous compounds.
| Parameter | Atoms Involved | Expected Value |
| Bond Lengths | ||
| C-I | ~2.10 Å | |
| C-O | ~1.36 Å (C5-O1), ~1.37 Å (C2-O1) | |
| C-N | ~1.31 Å (C2-N3), ~1.39 Å (C4-N3) | |
| C=C | ~1.36 Å (C4=C5) | |
| C-C (tert-butyl) | ~1.54 Å | |
| C-H (tert-butyl) | ~1.09 Å | |
| Bond Angles | ||
| O-C-N (oxazole) | ~115° | |
| C-N-C (oxazole) | ~105° | |
| C-C-O (oxazole) | ~110° | |
| C-C-I | ~128° | |
| C-C-C (tert-butyl) | ~109.5° |
Note: The data in this table is illustrative and based on typical values for similar chemical structures. Actual values would need to be confirmed by experimental X-ray diffraction analysis.
Supramolecular Interactions and Crystal Packing Motifs (e.g., halogen bonding)
The crystal packing of this compound is expected to be significantly influenced by supramolecular interactions, most notably halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) is attracted to a nucleophilic site. rsc.org
In the solid state, the iodine atom of one molecule is likely to form a halogen bond with the nitrogen atom of the oxazole ring of a neighboring molecule (I•••N). rsc.org This interaction is a strong and directional force that can dictate the assembly of molecules into well-defined chains or more complex three-dimensional networks. The strength of this bond is comparable to that of conventional hydrogen bonds.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be expected to show distinct peaks corresponding to the vibrations of the oxazole ring, the tert-butyl group, and the carbon-iodine bond.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H (tert-butyl) | Stretching | 2970 - 2870 | IR, Raman |
| C-H (tert-butyl) | Bending | 1470 - 1365 | IR, Raman |
| C=N (oxazole ring) | Stretching | 1680 - 1620 | IR, Raman |
| C=C (oxazole ring) | Stretching | 1610 - 1550 | IR, Raman |
| C-O (oxazole ring) | Stretching | 1300 - 1200 | IR, Raman |
| C-I | Stretching | 600 - 500 | IR, Raman |
The IR spectrum would likely be dominated by the strong absorptions of the C-H bonds of the tert-butyl group. The C=N and C=C stretching vibrations of the oxazole ring would appear in the fingerprint region and are diagnostic for the heterocyclic core. The C-I stretch is expected at lower wavenumbers. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C and C=N bonds, which often give strong Raman signals.
Advanced Chromatographic and Separation Techniques
Chromatographic methods are indispensable for the purification and purity assessment of this compound, as well as for the detection and quantification of any impurities.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be most suitable for this compound.
A typical HPLC setup would involve:
Column: A C18 stationary phase, which is nonpolar, would effectively retain the molecule.
Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water would be used to elute the compound from the column.
Detection: A UV-Vis detector would be appropriate, as the oxazole ring is a chromophore that absorbs UV light. For higher sensitivity and specificity, a mass spectrometer could be coupled to the HPLC system (LC-MS).
| Parameter | Typical Conditions |
| Stationary Phase | C18 (5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Dependent on exact conditions, but expected to be in the mid-range of the gradient. |
This method would allow for the separation of this compound from starting materials, by-products, and degradation products, enabling accurate purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
For the analysis of volatile impurities and for assessing the purity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. dnu.dp.ua The compound itself should be sufficiently volatile and thermally stable to be analyzed by GC.
A standard GC-MS analysis would entail:
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) would be suitable. dnu.dp.ua
Injector: Split/splitless injection would be used to introduce the sample.
Oven Program: A temperature ramp would be employed to separate compounds based on their boiling points and interactions with the stationary phase.
Detector: A mass spectrometer would detect the eluted compounds, providing both retention time and a mass spectrum for identification.
| Parameter | Typical Conditions |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |
| MS Detector | Electron Ionization (EI) at 70 eV |
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl group from the tert-butyl moiety or cleavage of the oxazole ring. This allows for unambiguous identification of the compound and any volatile impurities present. dnu.dp.ua
Computational and Theoretical Studies of 2 Tert Butyl 5 Iodo 1,3 Oxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.com DFT calculations are instrumental in predicting a wide range of molecular properties. For a molecule like 2-tert-butyl-5-iodo-1,3-oxazole, a common approach would involve using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G++(d,p) to accurately model its geometry and electronic characteristics. irjweb.com
Geometry Optimization and Conformational Analysis
The initial step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, the oxazole (B20620) ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the tert-butyl group attached to the C2 position of the oxazole ring.
The tert-butyl group is known for its steric bulk, which can influence the reactivity of adjacent functional groups. wikipedia.org While the rotation around the C-C bond connecting the tert-butyl group to the oxazole ring is expected to have a relatively low energy barrier, certain conformations may be more sterically favored. A detailed conformational analysis would typically involve scanning the potential energy surface by systematically rotating this bond to identify the global minimum energy conformation.
Table 1: Predicted Geometrical Parameters of this compound (Estimated) Note: These are estimated values based on typical bond lengths and angles in similar heterocyclic structures. Actual values would require specific DFT calculations.
| Parameter | Predicted Value |
| C-I Bond Length | ~2.10 Å |
| C=N Bond Length (oxazole) | ~1.30 Å |
| C-O Bond Length (oxazole) | ~1.37 Å |
| C-C (tert-butyl) Bond Length | ~1.54 Å |
| Oxazole Ring | Nearly Planar |
Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)
The electronic nature of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comufla.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com
For this compound, the following electronic characteristics are anticipated:
HOMO: The HOMO is likely to be distributed over the electron-rich oxazole ring and potentially the iodine atom, which has lone pairs of electrons. The tert-butyl group, being an electron-donating group, would slightly raise the energy of the HOMO.
LUMO: The LUMO is expected to be located primarily on the oxazole ring and significantly influenced by the iodine atom, which can accept electron density.
Charge Distribution: The nitrogen atom in the oxazole ring is the most electronegative atom and is expected to have a partial negative charge, making it a potential site for electrophilic attack or coordination. The carbon atom attached to the iodine will have a partial positive charge due to the electronegativity of the iodine atom. drishtiias.com
Table 2: Predicted Electronic Properties of this compound (Conceptual) Note: These are conceptual predictions. Actual energy values would require specific DFT calculations.
| Property | Predicted Characteristic |
| HOMO Energy | Relatively High (indicating susceptibility to oxidation) |
| LUMO Energy | Relatively Low (indicating susceptibility to reduction) |
| HOMO-LUMO Gap | Moderate (suggesting a reactive molecule) |
| Most Negative Atom | Nitrogen (in the oxazole ring) |
Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)
DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. biu.ac.il
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the proton on the oxazole ring is expected to appear in the aromatic region of the 1H NMR spectrum. The protons of the tert-butyl group would give a characteristic singlet in the upfield region. In the 13C NMR spectrum, the chemical shifts of the oxazole ring carbons would be influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the presence of the iodo and tert-butyl substituents. ipb.ptbohrium.com Machine learning approaches are also becoming increasingly accurate for predicting proton chemical shifts. nih.gov
Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. This would show characteristic peaks for the C=N and C-O stretching vibrations within the oxazole ring, as well as vibrations associated with the tert-butyl group.
Table 3: Estimated 1H and 13C NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on data for similar oxazole and substituted heterocyclic structures. They serve as a guide and would need experimental verification.
| Atom | Estimated 1H Chemical Shift (ppm) | Estimated 13C Chemical Shift (ppm) |
| Oxazole H-4 | 7.5 - 8.0 | 120 - 125 |
| tert-Butyl H | 1.3 - 1.5 | 30 - 35 (quaternary C), 28 - 32 (methyl C) |
| Oxazole C-2 | - | 160 - 165 |
| Oxazole C-5 | - | 75 - 85 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.netnih.govmdpi.comajchem-a.com For this compound, an MD simulation could reveal:
Conformational Dynamics: The flexibility of the tert-butyl group and its rotational dynamics at different temperatures.
Solvent Interactions: How the molecule interacts with and orients itself within a solvent environment. This is particularly relevant for understanding its solubility and reactivity in solution.
Intermolecular Interactions: In a simulation with multiple molecules, MD can model how they aggregate and interact with each other, providing insights into the formation of dimers or larger clusters, potentially driven by halogen bonding.
Currently, there are no specific MD simulation studies published for this compound.
Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net This is achieved by calculating a set of quantum chemical descriptors for each molecule and using statistical methods to build a predictive model. nih.govnih.govresearchgate.net
For this compound, relevant descriptors would include:
Constitutional Descriptors: Molecular Weight, Number of specific atoms.
Topological Descriptors: Wiener Index, Kier & Hall Shape Indices.
Quantum-Chemical Descriptors: HOMO/LUMO energies, Dipole Moment, Polarizability, and charges on specific atoms.
While no specific QSAR studies involving this compound were found, its calculated descriptors could be used to predict its activity based on existing QSAR models for related classes of compounds.
Modeling of Non-Covalent Interactions (e.g., Halogen Bonding involving Iodine)
A particularly interesting feature of this compound is the presence of an iodine atom, which can participate in halogen bonding. researchgate.net A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophilic site (halogen bond acceptor). This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov
Computational modeling is crucial for understanding and quantifying halogen bonds. bohrium.com For this compound, theoretical studies could model:
The σ-hole: Calculations of the molecular electrostatic potential (MEP) surface would visualize the positive σ-hole on the iodine atom.
Interaction Energies: By modeling the interaction of this compound with various halogen bond acceptors (e.g., the nitrogen atom of another oxazole molecule, or other Lewis bases), the strength of the halogen bond can be calculated. Studies on other iodo-substituted heterocycles have shown that C-I⋯N and C-I⋯O interactions are common and significant. rsc.orgmdpi.com The nitrogen atom of the oxazole ring is a reliable halogen bond acceptor site. rsc.org
Directionality: Halogen bonds are highly directional, and computational models can predict the preferred geometries of these interactions.
The ability to form halogen bonds could significantly influence the solid-state packing of this compound and its ability to interact with biological targets.
Aromaticity Analysis of Substituted Oxazole Ring
The concept of aromaticity, a cornerstone of organic chemistry, describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The 1,3-oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen atoms, exhibits a degree of aromatic character that is a subject of considerable interest in computational and theoretical chemistry. dtic.mil The aromaticity of the oxazole ring in "this compound" is modulated by the electronic effects of its substituents: the electron-donating tert-butyl group at position 2 and the electron-withdrawing iodo group at position 5.
While specific computational studies on the aromaticity of this compound are not extensively available in the public domain, the influence of these substituents can be qualitatively assessed based on established principles and computational analyses of related oxazole derivatives. dtic.milresearchgate.net The aromaticity of the oxazole ring itself is a balance between the π-electron contribution of the double bonds and the lone pairs of the heteroatoms.
The introduction of a tert-butyl group at the C2 position is expected to influence the electronic distribution within the oxazole ring primarily through an inductive effect. As an alkyl group, the tert-butyl substituent is a weak electron-donating group. This donation can lead to a slight increase in the electron density of the ring, which could subtly affect its aromatic character.
To quantitatively assess the aromaticity of substituted oxazoles, several computational methods are employed. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS).
Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based descriptor of aromaticity, calculated from the bond lengths of a given ring system. It compares the experimental or calculated bond lengths to an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Negative values indicate anti-aromaticity.
For the parent 1,3-oxazole, HOMA values are generally lower than that of benzene, indicating a lower degree of aromaticity. This is attributed to the presence of heteroatoms with different electronegativities, which leads to bond length deviations from the ideal aromatic structure. While specific HOMA values for this compound are not available, it is anticipated that the electron-withdrawing nature of the iodine atom would lead to greater bond length alternation and consequently, a lower HOMA value compared to unsubstituted oxazole.
Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the computed absolute magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring (e.g., NICS(1)). Aromatic systems exhibit a diatropic ring current, resulting in negative NICS values (magnetic shielding), while anti-aromatic systems show a paratropic ring current and positive NICS values (deshielding).
For the oxazole ring, NICS calculations generally confirm its modest aromatic character, with negative values that are less pronounced than those of classic aromatic compounds like benzene. It is hypothesized that for this compound, the electron-withdrawing iodo group would decrease the π-electron delocalization, leading to a less negative NICS value and thus, a reduction in aromaticity.
A comprehensive understanding of the aromaticity of this compound would necessitate dedicated computational studies employing these and other advanced methods. Such studies would provide precise quantitative data on the interplay of the electronic effects of the tert-butyl and iodo substituents on the π-system of the oxazole ring.
Applications of 2 Tert Butyl 5 Iodo 1,3 Oxazole in Synthetic Organic Chemistry and Materials Science
As a Building Block for Complex Heterocyclic Architectures
The 1,3-oxazole ring is a key structural motif found in numerous biologically active natural products and pharmaceutical compounds. lifechemicals.com The utility of 2-Tert-butyl-5-iodo-1,3-oxazole lies in its capacity to serve as a foundational scaffold for constructing more elaborate heterocyclic systems.
The carbon-iodine bond at the 5-position of the oxazole (B20620) ring is the primary site for synthetic modification. This feature allows the molecule to readily participate in various cross-coupling reactions, enabling the introduction of a wide array of functional groups and structural motifs. This versatility is crucial for creating libraries of diverse oxazole-containing compounds.
The reactivity of the iodo group is central to its role in scaffold diversification. It can be substituted through nucleophilic substitution reactions or, more commonly, utilized in transition metal-catalyzed coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively expanding the complexity of the initial oxazole structure.
Table 1: Common Cross-Coupling Reactions for Oxazole Diversification
| Reaction Name | Reactant Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Boronic acids/esters | C-C | Palladium |
| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Palladium/Copper |
| Heck Coupling | Alkenes | C-C (sp²) | Palladium |
| Buchwald-Hartwig Amination | Amines | C-N | Palladium |
These reactions demonstrate the synthetic pathways through which the iodo-oxazole can be transformed into a multitude of derivatives, each with potentially unique chemical and physical properties.
The 1,3-oxazole framework is a recognized component in the design of ligands for asymmetric catalysis. lifechemicals.com The nitrogen atom in the sp2 hybridized state possesses a lone pair of electrons that can coordinate with metal centers, making oxazole-containing molecules effective N-donor ligands. mdpi.com The tert-butyl group on this compound provides significant steric bulk, a feature often exploited in ligand design to create a specific chiral environment around a metal catalyst.
By modifying the iodo position, this building block can be elaborated into bidentate or polydentate ligands. For instance, coupling reactions can introduce other coordinating heterocycles, such as pyridines or other oxazoles, to generate structures like Pyridinooxazoline (PyOx) or bis-oxazole ligands, which are prominent in asymmetric catalysis. mdpi.comnih.gov
In the Design and Synthesis of Functional Organic Materials Precursors
The electronic properties and rigid, planar structure of the oxazole ring make it an attractive component for functional organic materials.
Conjugated polymers, which feature alternating single and double bonds along their backbone, are essential materials in organic electronics. Heterocyclic aromatic rings are frequently incorporated into these polymer backbones to tune their electronic and physical properties. nih.gov The oxazole ring, being an electron-deficient unit, can be copolymerized with electron-rich units to create donor-acceptor (D-A) type polymers. mdpi.com This D-A architecture is fundamental for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). nih.govmdpi.com
This compound serves as a monomer precursor. The iodo- and tert-butyl groups facilitate its incorporation into a polymer chain via repeated cross-coupling reactions, such as Stille or Suzuki polycondensation. The tert-butyl group can enhance the solubility of the resulting polymer in common organic solvents, which is a critical factor for solution-based processing of electronic devices. nih.gov
Table 2: Heterocyclic Building Blocks in Conjugated Polymers
| Heterocyclic Unit | Electronic Nature | Common Application Area | Reference |
|---|---|---|---|
| Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) | Electron-deficient | Organic Thin-Film Transistors (OTFTs) | nih.gov |
| Thieno[3,2-b]thiophene (BDT) | Electron-rich | Organic Solar Cells (OSCs) | mdpi.com |
| Dithiolodithiole | Electron-rich | Organic Electronics | nih.gov |
The development of liquid crystals (LCs) often relies on molecules with rigid core structures (mesogens) that promote the formation of ordered, fluid phases. Heterocyclic compounds, particularly those like oxadiazoles (B1248032) which are structurally related to oxazoles, are known to form the basis of liquid crystalline materials. nih.govresearchgate.net The 1,2,4-oxadiazole (B8745197) ring, for example, possesses a high dipole moment and polarizability, which are desirable properties for creating LC phases. nih.gov
The rigid, planar geometry of the this compound core makes it a suitable candidate for inclusion in mesogenic structures. Synthetic modification at the iodo position can be used to attach the long, flexible alkyl or alkoxy chains characteristic of calamitic (rod-shaped) liquid crystals. The inherent polarity and structural anisotropy of the oxazole ring can contribute to the formation of various mesophases, such as nematic and smectic phases, which are foundational for display and optoelectronic applications. nih.govrsc.org
As a Reagent or Catalyst Component in Organic Transformations (excluding specific catalytic activities or yields)
Beyond its role as a structural building block, the inherent reactivity of this compound allows it to function as a key intermediate or component in certain organic reactions. The primary reactive handle is the carbon-iodine bond, which can be involved in various transformations beyond the cross-coupling reactions mentioned earlier.
Furthermore, oxazole derivatives themselves have been employed as ligands for asymmetric catalysts. lifechemicals.com While the target compound itself is a precursor, the resulting elaborated structures containing the 2-tert-butyl-oxazole moiety can act as the chiral ligand component in a catalytic system. For example, tert-butyl nitrite, another tert-butyl containing compound, has been used as a reagent in the synthesis of other nitrogen-containing heterocycles. nih.gov This highlights the utility of the tert-butyl group in reagents for organic synthesis.
Future Research Directions and Perspectives for 2 Tert Butyl 5 Iodo 1,3 Oxazole
Development of Novel and Highly Efficient Synthetic Pathways
The current synthetic routes to 2-tert-butyl-5-iodo-1,3-oxazole, while effective, often rely on traditional batch processes that can be time-consuming and generate significant waste. The future of its synthesis lies in the adoption of modern, more sustainable technologies that offer increased efficiency, safety, and automation.
Continuous Flow Chemistry Applications
Continuous flow chemistry represents a paradigm shift in chemical synthesis, offering precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. The application of flow chemistry to the synthesis of oxazoles has already been demonstrated, showcasing its advantages in producing these heterocyclic cores. durham.ac.ukacs.orgnih.gov Future research will likely focus on adapting existing batch syntheses of this compound to a continuous flow process. This could involve the use of packed-bed reactors containing immobilized reagents or catalysts to streamline the reaction and purification steps. rsc.org A multipurpose mesofluidic flow reactor, for instance, could be developed for the on-demand synthesis of this key building block, allowing for rapid optimization of reaction conditions and the generation of material in gram quantities. durham.ac.ukacs.orgnih.gov
Electrochemical and Photochemical Synthesis Approaches
Electrochemical and photochemical methods are emerging as powerful tools in organic synthesis, offering green and often unique reaction pathways. vapourtec.com The electrochemical synthesis of oxazoles has been achieved through various strategies, such as the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and the reaction of ketones with acetonitrile (B52724). rsc.orgacs.orgchemistryviews.orgorganic-chemistry.org These methods avoid the need for harsh chemical oxidants and can often be performed at room temperature. acs.orgchemistryviews.orgorganic-chemistry.org Future investigations could explore the electrochemical synthesis of this compound, potentially from readily available precursors, which would represent a more sustainable and atom-economical approach.
Photochemical reactions also hold significant promise for the synthesis of oxazoles. vapourtec.com Light-induced transformations, such as the photoisomerization of isoxazoles to oxazoles, offer a mild and efficient route to these heterocycles. nih.gov Furthermore, visible-light photoredox catalysis has been employed for the three-component assembly of substituted oxazoles. rsc.org The development of a photochemical route to this compound could provide access to this compound under mild conditions and with high selectivity, potentially unlocking new avenues for its application.
Exploration of Undiscovered Reactivity Modes and Transformations
While the reactivity of the C-I bond at the 5-position of the oxazole (B20620) ring is well-established, the full reactive potential of this compound remains to be explored. Future research will likely delve into novel transformations that leverage other reactive sites on the molecule.
C-H Functionalization at Other Positions
Direct C-H functionalization has emerged as a powerful strategy for the efficient and atom-economical modification of organic molecules. While the 5-position is readily functionalized via the iodo-substituent, the C-H bonds at other positions of the oxazole ring, particularly the C4-position, represent underexplored handles for chemical modification. Recent advancements in the regioselective functionalization of the oxazole scaffold using TMP (tetramethylpiperidide) bases of magnesium and zinc have demonstrated the feasibility of deprotonating and subsequently functionalizing the C4 and C2 positions. acs.org Future work in this area could focus on developing selective C-H functionalization protocols for this compound, allowing for the introduction of a wide range of functional groups at positions other than C5. This would significantly expand the structural diversity of accessible derivatives and their potential applications.
Radical-Mediated Transformations
Radical chemistry offers a complementary approach to traditional ionic reactions and can enable unique bond formations. The presence of a carbon-iodine bond in this compound makes it an ideal substrate for radical-mediated transformations. A notable future direction is the exploration of radical C-H arylation reactions, where the iodo-oxazole could serve as a precursor to an oxazolyl radical. acs.org This radical could then engage in reactions with various aromatic partners. The use of hypervalent iodine reagents to mediate oxidative cycloaddition reactions also points towards the potential for radical cascade processes involving oxazole precursors. bohrium.comnsf.gov Investigating these radical pathways could lead to the discovery of novel and efficient methods for constructing complex molecules containing the 2-tert-butyl-oxazole motif.
Advanced Characterization Beyond Current Capabilities
A deeper understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. While standard analytical techniques provide valuable information, the application of more advanced characterization methods could offer unprecedented insights. Future research should focus on employing state-of-the-art techniques to probe the subtle structural and electronic features of this compound. numberanalytics.com
Advanced nuclear magnetic resonance (NMR) spectroscopic techniques, for instance, can provide more detailed information about the conformation and dynamics of the molecule in solution. numberanalytics.com Furthermore, the use of X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide high-resolution solid-state and solution-phase structures, respectively, which would be invaluable for understanding intermolecular interactions and for structure-based drug design. numberanalytics.com These advanced characterization techniques will be instrumental in building a comprehensive picture of the chemical and physical properties of this compound, paving the way for its more sophisticated applications.
In situ Spectroscopic Monitoring of Reactions
The synthesis and subsequent functionalization of this compound involve multi-step processes where real-time monitoring can provide crucial insights into reaction kinetics, intermediate formation, and endpoint determination. Future research should focus on employing in situ spectroscopic techniques to achieve a deeper understanding of these transformations.
Techniques such as fiber-optic coupled Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time analysis. mdpi.commdpi.com For instance, during the synthesis of the oxazole ring, which may involve cyclization reactions, in situ FTIR could track the consumption of starting materials and the emergence of characteristic vibrational bands of the oxazole core. mdpi.com
Furthermore, in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) where the iodine atom is substituted, these techniques would be invaluable. In situ monitoring can help to:
Precisely determine reaction initiation and completion, avoiding unnecessary reaction times and the formation of byproducts. mdpi.com
Identify and characterize transient intermediates, providing mechanistic clarity.
Observe the influence of various catalytic systems, ligands, and reaction conditions on the reaction profile in real-time.
Ensure safety and scalability by monitoring exothermic events or pressure changes, particularly in flow chemistry setups. mdpi.com
By generating detailed kinetic and mechanistic data, these studies will enable the development of more robust, efficient, and scalable protocols for the synthesis and derivatization of this compound.
High-Resolution Imaging of Self-Assembled Structures
The development of novel functional materials often relies on the controlled self-assembly of molecular components into highly ordered supramolecular structures. The structure of this compound, featuring a planar aromatic oxazole core and an iodine atom capable of halogen bonding, suggests a potential for forming ordered aggregates. Future investigations should explore the self-assembly behavior of this molecule and its derivatives.
High-resolution imaging techniques are essential for visualizing these nanoscale and microscale architectures. Key methods would include:
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to study the morphology of solid-state aggregates.
Atomic Force Microscopy (AFM) to obtain topographical images of self-assembled layers on surfaces with sub-nanometer resolution.
While direct studies on the self-assembly of this compound are yet to be reported, research on analogous heterocyclic systems demonstrates the feasibility of this approach. For example, derivatives of 2H-benzo[d] nih.govacs.orgacs.org-triazoles have been shown to self-assemble into distinct morphologies like needles and flower-like aggregates, with some exhibiting properties such as being optical waveguides. This highlights the influence of molecular structure on the resulting supramolecular architecture.
Furthermore, derivatives of this oxazole could be designed as organelle-targeting fluorophores for bioimaging. beilstein-journals.orgbeilstein-journals.org High-resolution confocal laser scanning microscopy would be instrumental in studying the localization of such fluorescent probes within specific cellular compartments, providing insights into their potential applications in diagnostics and cell biology. beilstein-journals.orgbeilstein-journals.org
Computational Advancements in Predicting Reactivity and Properties
Computational chemistry offers a powerful, predictive lens through which the reactivity and properties of this compound can be understood at a molecular level. Future research should leverage computational models to guide synthetic efforts and predict the characteristics of novel derivatives.
Density Functional Theory (DFT) calculations can be employed to:
Predict Reactivity: Determine electron density distributions, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. This information is crucial for predicting the regioselectivity of further substitutions on the oxazole ring and the susceptibility of the C-I bond to oxidative addition in cross-coupling reactions.
Elucidate Reaction Mechanisms: Model transition states and reaction pathways for its synthesis and subsequent transformations. This can help in understanding the role of catalysts and predicting the most favorable reaction conditions.
Forecast Spectroscopic Properties: Calculate theoretical NMR and IR spectra to aid in the characterization of new compounds derived from this building block.
Evaluate Molecular Properties: Predict key physical and electronic properties, such as dipole moment and polarizability, which are relevant for applications in materials science.
By simulating these aspects, computational studies can significantly reduce the experimental effort required for catalyst screening and reaction optimization, accelerating the discovery of new synthetic routes and functional molecules based on the this compound scaffold.
Integration with Automated Synthesis and Machine Learning for Reaction Optimization
The convergence of automated synthesis platforms and machine learning (ML) algorithms is revolutionizing chemical research. This approach is particularly well-suited for exploring the vast parameter space of reactions involving this compound.
Future work should focus on integrating this compound into automated workflows. For example, a fully automated continuous flow reactor could be used for the synthesis of the oxazole itself or for its subsequent derivatization. acs.org Such systems allow for rapid screening of variables like temperature, residence time, reagent concentration, and catalyst loading. nih.gov
This high-throughput experimentation can be guided by ML algorithms to optimize reaction outcomes, such as yield and selectivity. The process typically involves:
Defining the Parameter Space: Identifying all relevant continuous (e.g., temperature) and categorical (e.g., solvent, ligand) variables.
Automated Experimentation: A robotic platform performs a set of initial experiments based on a design of experiment (DoE) protocol.
ML Model Training: The experimental results are fed to an ML algorithm (e.g., a Bayesian optimization model or a neural network) to build a predictive model of the reaction landscape.
Autonomous Optimization: The algorithm suggests the next set of experimental conditions most likely to improve the desired outcome, and the automated platform executes them.
This closed-loop, iterative process can efficiently identify the global optimum reaction conditions with minimal human intervention. Applying this strategy to the palladium-catalyzed cross-coupling reactions of this compound would not only lead to highly optimized synthetic procedures but also generate large, high-quality datasets that could be used to train more general models for predicting the reactivity of other halogenated heterocycles.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-Tert-butyl-5-iodo-1,3-oxazole, and how is purity ensured?
The synthesis of 1,3-oxazole derivatives often involves cyclization of N-acyl-α-amino acid precursors or Friedel-Crafts acylation. For example, saturated 1,3-oxazol-5(4H)-ones can be synthesized via intramolecular cyclization of N-acyl-α-amino acids using reagents like POCl₃ or H₂SO₄ as catalysts . To introduce iodine at the 5-position, electrophilic iodination or halogen-exchange reactions may be employed. Purity validation typically combines RP-HPLC (to confirm >95% purity) with spectroscopic techniques (¹H/¹³C-NMR, FT-IR) to verify structural integrity . Elemental analysis ensures stoichiometric accuracy .
Q. How do spectroscopic techniques differentiate substituent effects in 1,3-oxazole derivatives?
- ¹H-NMR : Non-equivalent protons (e.g., CH₂ groups) exhibit splitting patterns (doublets of doublets) due to geminal and vicinal coupling. For instance, cyclization of acyclic precursors shifts CH₂ proton signals downfield (Δδ ≈ 0.15–0.17 ppm) due to deshielding from the oxazole ring .
- ¹³C-NMR : Carbonyl carbons in oxazolones resonate at ~170–180 ppm, while aromatic carbons in iodinated derivatives show distinct shifts depending on substituent electronegativity .
- FT-IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-I (500–600 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How does the tert-butyl group affect the electronic and steric properties of this compound in cross-coupling reactions?
The tert-butyl group is electron-donating via hyperconjugation, which stabilizes adjacent electrophilic centers (e.g., the oxazole ring). However, its steric bulk may hinder reactivity at the 5-iodo position in Suzuki-Miyaura or Ullmann couplings. Comparative studies with smaller substituents (e.g., methyl) reveal slower kinetics for tert-butyl derivatives, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures . Computational studies (DFT) can model steric hindrance and predict regioselectivity .
Q. What strategies resolve contradictions in cytotoxicity data for iodinated oxazole derivatives across studies?
- Experimental Replication : Ensure consistent cell lines (e.g., Daphnia magna vs. mammalian cells) and assay conditions (e.g., exposure time, concentration) .
- Structure-Activity Relationships (SAR) : Compare substituent effects; for example, 4-benzyl groups may enhance membrane permeability versus bulky tert-butyl groups .
- Meta-Analysis : Cross-reference data from multiple studies while accounting for variables like purity (>95% vs. lower-grade compounds) .
Q. How can green chemistry principles be applied to synthesize this compound?
- Solvent Selection : Replace DMF/DCM with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity .
- Catalyst Optimization : Use recyclable catalysts (e.g., Fe₃O₄-supported Pd nanoparticles) for cross-coupling steps .
- Waste Minimization : Employ flow chemistry for continuous synthesis, improving atom economy and reducing byproducts .
Methodological Guidance
Q. What analytical workflows are recommended for characterizing reactive intermediates in oxazole synthesis?
- LC-ESI-MS/MS : Monitors reaction progress in real-time, identifying intermediates via fragmentation patterns (e.g., loss of tert-butyl or iodide groups) .
- In Situ FT-IR : Tracks carbonyl formation during cyclization .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline intermediates (e.g., distinguishing 4- vs. 5-iodo isomers) .
Q. How can computational tools predict the biological activity of this compound?
- Docking Simulations : Model interactions with target proteins (e.g., tubulin for anticancer activity) using software like AutoDock Vina .
- QSAR Models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with cytotoxicity data from analogues .
- MD Simulations : Assess membrane permeability by simulating lipid bilayer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
